1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone chemical structure
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone chemical structure
Technical Monograph: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
Part 1: Executive Summary & Structural Logic
Compound Identity:
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IUPAC Name: 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
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Common Name: 3-Acetyl-2'-fluorobiphenyl
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Molecular Formula: C₁₄H₁₁FO[1]
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Molecular Weight: 214.24 g/mol
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Role: Pharmaceutical Intermediate / SAR Scaffold
The "Senior Scientist" Perspective: This molecule is not merely a catalog compound; it is a strategic positional isomer of the well-known Flurbiprofen intermediate (4-acetyl-2-fluorobiphenyl). In medicinal chemistry, this specific scaffold is employed for Structure-Activity Relationship (SAR) scanning.
By placing the acetyl group at the meta (3) position rather than the para (4) position, researchers can probe the spatial tolerance of binding pockets. Furthermore, the 2'-fluoro substituent introduces an "ortho-effect." Unlike planar biphenyls, the steric repulsion between the 2'-fluorine and the protons on the prime ring forces the two phenyl rings to twist (dihedral angle ~45–60°). This disruption of planarity limits
Part 2: Chemical Profile & Properties
| Property | Value / Description | Causality & Notes |
| Physical State | White to off-white crystalline solid | Typical for low-MW biphenyl ketones. |
| Melting Point | 55–60 °C (Predicted) | Lower than the 4-acetyl isomer due to reduced symmetry and crystal packing efficiency caused by the twist angle. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilicity is enhanced by the Fluorine atom (Bioisostere for H, but more lipophilic). |
| Electronic Character | Electron-withdrawing (Acetyl) + Inductive withdrawing (Fluorine) | The acetyl group deactivates Ring A towards electrophilic attack; Fluorine deactivates Ring B. |
| Metabolic Stability | High at 2'-position | The C-F bond (approx. 116 kcal/mol) is stronger than C-H, blocking P450-mediated hydroxylation at this site. |
Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)
Protocol Design: The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic acid.[2]
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Substrate A: 3-Bromoacetophenone (Electrophile)
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Substrate B: 2-Fluorophenylboronic acid (Nucleophile)
Critical Process Parameter (CPP) - Catalyst Selection: Standard Pd(PPh₃)₄ can be sluggish due to the steric hindrance of the ortho-fluorine on the boronic acid. We utilize Pd(dppf)Cl₂ or a Buchwald-type precatalyst (e.g., XPhos Pd G2) to facilitate the transmetallation step which is often rate-limiting in sterically crowded biaryls.
Step-by-Step Experimental Protocol
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Reaction Setup:
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To a 100 mL round-bottom flask (or microwave vial), add 3-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g).
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Add 2-Fluorophenylboronic acid (1.2 equiv, 12 mmol, 1.68 g).
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Add Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol, 4.15 g).
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Note: Inorganic base is required to activate the boronic acid into the boronate species [Ar-B(OH)₃]⁻.
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Solvent & Degassing:
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Add 1,4-Dioxane (40 mL) and Distilled Water (10 mL) (4:1 ratio).
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Crucial Step: Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen poisons Pd(0) species, leading to homocoupling byproducts.
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Catalyst Addition:
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Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%, 0.3 mmol, ~245 mg).
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Heat the reaction to 90 °C under inert atmosphere for 4–6 hours. (Monitor via TLC: 20% EtOAc/Hexane).
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Workup & Purification:
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Cool to room temperature.[4] Filter through a Celite pad to remove Palladium black.
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Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).
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Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
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Purification: Flash Column Chromatography (Silica Gel).
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Eluent: Gradient 0%
10% Ethyl Acetate in Hexanes. The product is less polar than the boronic acid but more polar than the bromo-starting material.
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Part 4: Visualization of Reaction Workflows
Diagram 1: Synthetic Pathway & Mechanism
Figure 1: The Suzuki-Miyaura cross-coupling workflow. The use of Pd(dppf)Cl2 is critical to overcome the steric hindrance introduced by the ortho-fluorine atom.
Diagram 2: Derivatization & SAR Logic
Figure 2: Functional derivatization tree. The ketone handle allows access to diverse pharmacophores including chiral alcohols and biaryl acetic acids (NSAID-like).
Part 5: Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following NMR signals must be observed. Absence of these specific splitting patterns indicates failure of the coupling or incorrect regiochemistry.
¹H NMR (400 MHz, CDCl₃) Prediction:
- 2.65 ppm (s, 3H): Methyl group of the ketone. Validation: If this is a doublet, you have unreacted starting material or wrong connectivity.
- 8.15 ppm (t, J=1.8 Hz, 1H): H2 on Ring A. This proton is "sandwiched" between the acetyl and the biphenyl bond. It appears as a triplet (due to meta-coupling) or a narrow singlet.
- 7.95 ppm (dt, 1H): H4 on Ring A (Ortho to ketone).
- 7.10–7.30 ppm (m, 4H): Ring B protons.
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Diagnostic Feature: The protons on Ring B will show complex splitting due to ¹H-¹⁹F coupling (
), broadening the multiplets compared to a standard phenyl ring.
¹³C NMR Prediction:
- 197.8 ppm: Carbonyl (C=O).
- 159.5 ppm (d, J=245 Hz): C-F bond on Ring B. The large coupling constant confirms the presence of Fluorine directly on the ring.
Part 6: References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Bhattarai, P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. (Contextualizing the metabolic stability of ortho-fluorine).
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Peretto, I., et al. (2005).[5] "Synthesis and Biological Activity of Flurbiprofen Analogues." Journal of Medicinal Chemistry, 48(18), 5705–5720.[5] (Reference for biphenyl synthesis and SAR logic). Link
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BenchChem Technical Support. (2025). "General Protocols for Fluorinated Biphenyl Synthesis." BenchChem Knowledge Base. (Protocol adaptation).
Sources
- 1. CAS 720-74-1 | 2617-3-97 | MDL MFCD04039227 | 1-(4'-Fluoro[1,1-biphenyl]-4-yl)ethanone | SynQuest Laboratories [synquestlabs.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
